molecular formula C11H11NO B3384007 2-Methyl-4-oxo-4-phenylbutanenitrile CAS No. 51765-78-7

2-Methyl-4-oxo-4-phenylbutanenitrile

Cat. No.: B3384007
CAS No.: 51765-78-7
M. Wt: 173.21 g/mol
InChI Key: WVAUYTNUCMNFOI-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4-phenylbutanenitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.22 g/mol . It is also known by other names such as benzenebutanenitrile, α-methyl-γ-oxo- . This compound is characterized by a nitrile group (-CN) attached to a butane chain with a phenyl group and a ketone group (-C=O) at the fourth position.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-oxo-4-phenylbutanenitrile is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for bacterial growth and survival.

Mode of Action

This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the MK biosynthesis pathway.

Biochemical Pathways

The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in the electron transport chain of bacteria. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.

Pharmacokinetics

Its molecular weight (17322 g/mol) suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of MenB and the subsequent disruption of the MK biosynthesis pathway can lead to bacterial growth inhibition . This makes this compound a potential antibacterial agent, particularly against bacteria that rely on MK for respiration.

Preparation Methods

The synthesis of 2-Methyl-4-oxo-4-phenylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetone in the presence of a base to form 4-phenyl-3-buten-2-one, which is then subjected to a cyanation reaction to introduce the nitrile group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

2-Methyl-4-oxo-4-phenylbutanenitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Methyl-4-oxo-4-phenylbutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

2-Methyl-4-oxo-4-phenylbutanenitrile can be compared with similar compounds such as:

  • β-Benzoylpropionitrile
  • β-Cyanopropiophenone
  • (γ-Oxo)-benzenebutanenitrile
  • 2-Cyanoethyl phenyl ketone
  • 3-Benzoylpropionitrile
  • 3-Cyano-1-phenylpropan-1-one These compounds share structural similarities but differ in the position and nature of functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

2-methyl-4-oxo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(8-12)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAUYTNUCMNFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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